5,7,3',4'-Tetrahydroxy-6-c-methyl-dihydroflavonol
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Overview
Description
Cedeodarin is a natural compound that belongs to the class of sesquiterpene lactones. The compound has a molecular weight of 318.28 and its IUPAC name is (2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-6-methylchroman-4-one .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cedeodarin involves several steps, starting from basic organic compounds. One common method involves the use of flavonoid precursors, which undergo a series of hydroxylation and methylation reactions to form the final product . The reaction conditions typically include the use of catalysts such as palladium on carbon and solvents like methanol or ethanol.
Industrial Production Methods
Industrial production of Cedeodarin is often achieved through the extraction from the roots of Cacalia delphiniifolia. The extraction process involves grinding the roots into a fine powder, followed by solvent extraction using ethanol or methanol. The extract is then purified using chromatographic techniques to isolate Cedeodarin .
Chemical Reactions Analysis
Types of Reactions
Cedeodarin undergoes various chemical reactions, including:
Oxidation: Cedeodarin can be oxidized to form quinones, which are important intermediates in many biochemical processes.
Reduction: The compound can be reduced to form dihydro derivatives, which have different biological activities.
Substitution: Cedeodarin can undergo nucleophilic substitution reactions, where hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acetic anhydride and sulfuric acid are commonly used for substitution reactions.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted flavonoids .
Scientific Research Applications
Cedeodarin has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Cedeodarin has been studied for its antioxidant properties and its ability to scavenge free radicals.
Industry: Cedeodarin is used in the production of natural health products and dietary supplements.
Mechanism of Action
Cedeodarin exerts its effects through several molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress by donating hydrogen atoms from its hydroxyl groups.
Anti-inflammatory Activity: Cedeodarin inhibits the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and other apoptotic pathways.
Comparison with Similar Compounds
Cedeodarin is unique compared to other sesquiterpene lactones due to its specific hydroxylation pattern and its potent biological activities. Similar compounds include:
Artemisinin: Known for its antimalarial properties.
Parthenolide: Studied for its anti-inflammatory and anticancer activities.
Helenalin: Known for its anti-inflammatory properties.
Properties
IUPAC Name |
2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-6-methyl-2,3-dihydrochromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O7/c1-6-9(18)5-11-12(13(6)20)14(21)15(22)16(23-11)7-2-3-8(17)10(19)4-7/h2-5,15-20,22H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPCWWZLBHGSXPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1O)OC(C(C2=O)O)C3=CC(=C(C=C3)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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